An In-depth Technical Guide to Nodakenetin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Nodakenetin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodakenetin is a naturally occurring furanocoumarin found predominantly in plants of the Apiaceae family, such as Angelica decursiva and Peucedanum decursivum.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biosynthesis, and key biological activities of Nodakenetin, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its extraction, purification, and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
Nodakenetin, with the IUPAC name (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one, is a chiral molecule belonging to the class of furanocoumarins.[3] Its structure features a furan ring fused to a chromenone moiety.
Physicochemical Properties
Nodakenetin is a white to off-white solid or powder.[4] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| CAS Number | 495-32-9 | [3] |
| Melting Point | 186.5-187 °C | [5] |
| Boiling Point | 434.0 ± 45.0 °C (Predicted) | [5] |
| logP (computed) | 1.9 | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |
Spectral Properties
The structural elucidation of Nodakenetin is confirmed through various spectroscopic techniques.
| Spectroscopy | Data |
| UV-Vis | The UV spectrum is characterized by absorption maxima typical for the coumarin chromophore. A study on a metabolite of Nodakenetin used a detection wavelength of 330 nm in HPLC analysis.[6] |
| Infrared (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, including hydroxyl, carbonyl (lactone), and aromatic C-H and C=C bonds. |
| ¹H NMR | A proton NMR spectrum is available, showing the chemical shifts and splitting patterns of the protons in the molecule.[7] |
| ¹³C NMR | The carbon-13 NMR spectrum provides information on the different carbon environments within the Nodakenetin structure. |
| Mass Spectrometry | The mass spectrum shows a precursor ion [M+H]⁺ at m/z 247.[3] Key fragment ions are observed at m/z 229, 211, and 175.[8] |
Natural Sources and Biosynthesis
Nodakenetin is primarily isolated from the roots of plants belonging to the Apiaceae family, notably Angelica decursiva and Peucedanum decursivum.[1][2]
The biosynthesis of Nodakenetin follows the general pathway for furanocoumarins, which originates from the shikimate pathway. Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations, glycosylations, and cyclizations to form the coumarin core. The formation of the furan ring is a key step in the biosynthesis of furanocoumarins.
Below is a simplified diagram illustrating the general biosynthetic pathway leading to furanocoumarins like Nodakenetin.
Pharmacological Properties and Signaling Pathways
Nodakenetin exhibits a range of biological activities, with its anti-inflammatory, anticancer, and antiosteoporotic effects being the most extensively studied.
Anti-inflammatory Activity
Nodakenetin has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
The diagram below illustrates the inhibitory effect of Nodakenetin on the NF-κB signaling pathway.
Anticancer Activity
Nodakenetin has been shown to possess anticancer properties against various cancer cell lines, including breast cancer.[10] Its anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. These effects are attributed to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways.[9]
The following diagram depicts the role of Nodakenetin in modulating the PI3K/Akt and MAPK signaling pathways in cancer cells.
Antiosteoporotic Activity
Recent studies have indicated that Nodakenetin may have antiosteoporotic effects by activating the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[2]
Experimental Protocols
This section provides an overview of the methodologies for the extraction, purification, and biological evaluation of Nodakenetin.
Extraction and Purification
A common method for the isolation of Nodakenetin from Peucedanum decursivum involves extraction with a suitable solvent followed by purification using chromatographic techniques.
Workflow for Extraction and Purification of Nodakenetin:
Detailed Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification: A two-phase solvent system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) can be effectively used for the separation of Nodakenetin from the crude extract of P. decursivum. The upper phase is used as the stationary phase. The effluent can be monitored at 254 nm to collect the fractions containing Nodakenetin. The purity of the isolated compound should be confirmed by HPLC.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Protocol Overview:
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Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
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Treatment: Treat the cells with various concentrations of Nodakenetin (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[10][12]
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[12]
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of Nodakenetin.
This assay is used to quantify the activity of the NF-κB transcription factor in response to treatment with Nodakenetin.
Protocol Overview:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of Nodakenetin.
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Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the inhibitory effect of Nodakenetin on NF-κB activation.[13]
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt and MAPK signaling pathways.
Protocol Overview:
-
Cell Treatment and Lysis: Treat cancer cells with Nodakenetin for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).
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Secondary Antibody and Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities to determine the effect of Nodakenetin on the phosphorylation levels of the target proteins.[14]
Conclusion
Nodakenetin is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential in inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties and mechanisms of action of Nodakenetin, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to fully elucidate its complete spectral properties, detailed biosynthetic pathway, and to explore its full spectrum of biological activities in preclinical and clinical settings.
References
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- 5. NODAKENETIN | 495-32-9 [chemicalbook.com]
- 6. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NODAKENETIN(495-32-9) 1H NMR [m.chemicalbook.com]
- 8. Rapid characterization of the chemical constituents of Sanhua decoction by UHPLC coupled with Fourier transform ion cyclotron resonance mass spectrome ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02264K [pubs.rsc.org]
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